Phenazostatin A -

Phenazostatin A

Catalog Number: EVT-1582741
CAS Number:
Molecular Formula: C28H20N4O3
Molecular Weight: 460.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phenazostatin A is a natural product found in Streptomyces with data available.
Overview

Phenazostatin A is a novel diphenazine compound isolated from the culture broth of Streptomyces sp. 833. This compound has garnered attention due to its potential biological activities, particularly in protecting neuronal cells. Phenazostatin A is classified as a phenazine derivative, which is a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.

Source and Classification

Phenazostatin A was discovered in the context of natural product research, specifically from Streptomyces species, which are prolific producers of bioactive secondary metabolites. The classification of phenazostatin A falls under the broader category of phenazines, which are characterized by their bicyclic structure composed of two fused aromatic rings containing nitrogen atoms. This structural motif is significant for its biological activity and potential applications in medicine.

Synthesis Analysis

The synthesis of phenazostatin A has been explored through various methods, primarily focusing on biosynthetic pathways derived from natural sources. The biosynthetic gene cluster responsible for phenazine production in Streptomyces species includes multiple genes involved in the shikimic acid pathway, which provides precursors for the formation of the dibenzopyrazine core structure typical of phenazines. Notably, the polyketide cyclase Dap5 plays a crucial role in dimerizing the dibenzopyrazine rings, leading to the formation of complex phenazine structures such as phenazostatin A .

Technical Details

  • Biosynthetic Pathway: The pathway involves key enzymes that facilitate the transformation of simple precursors into complex structures through a series of enzymatic reactions.
  • Gene Clusters: The identification of specific gene clusters (e.g., dap cluster) is essential for understanding the genetic basis of phenazostatin A synthesis.
Molecular Structure Analysis

The molecular structure of phenazostatin A consists of a dibenzopyrazine framework with various substituents that contribute to its unique properties. Detailed spectroscopic analyses, including nuclear magnetic resonance and mass spectrometry, have been employed to elucidate its structure.

Structural Data

  • Molecular Formula: C₁₄H₁₀N₂
  • Molecular Weight: Approximately 222.24 g/mol
  • Key Features: The compound features two nitrogen atoms within its aromatic rings, contributing to its redox-active properties.
Chemical Reactions Analysis

Phenazostatin A participates in various chemical reactions typical for phenazine derivatives. These reactions can include oxidation-reduction processes and interactions with biological macromolecules.

Technical Details

  • Redox Activity: As a redox-active compound, phenazostatin A can participate in electron transfer reactions, which are crucial for its biological functions.
  • Biological Interactions: The compound has shown potential in modulating cellular responses and protecting neuronal cells from oxidative stress.
Mechanism of Action

The mechanism of action for phenazostatin A involves its interaction with cellular components that lead to protective effects against neuronal damage. It is believed that the compound exerts its effects through antioxidant mechanisms and by modulating signaling pathways associated with cell survival.

Process and Data

  • Cellular Protection: Studies indicate that phenazostatin A can enhance neuronal cell viability under stress conditions, possibly by scavenging reactive oxygen species.
  • Signaling Pathways: Further research is needed to delineate specific pathways influenced by this compound.
Physical and Chemical Properties Analysis

Phenazostatin A exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically appears as a yellowish crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but less soluble in water.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of phenazines, including potential interactions with nucleophiles due to its electrophilic nature.
Applications

Phenazostatin A holds promise for various scientific applications due to its biological activities. Key areas include:

  • Neuroprotection: Potential use in therapies aimed at protecting neurons from damage associated with neurodegenerative diseases.
  • Antimicrobial Activity: As part of the broader class of phenazines, it may exhibit antimicrobial properties useful in treating infections.
  • Research Tool: Its unique properties make it a valuable compound for studying redox biology and cellular signaling mechanisms.
Phylogenetic Context and Discovery of Phenazostatin A

Taxonomic Origins in Actinomycete Biosynthetic Diversity

Phenazostatin A emerges from the phylogenetically diverse Actinomycetota phylum, particularly within the Streptomyces and Salinispora genera. Genomic analyses reveal that phenazine-producing actinomycetes share conserved biosynthetic gene clusters (phzA–phzG) despite extensive taxonomic divergence. Horizontal gene transfer events have disseminated these clusters across marine and terrestrial actinomycetes, as evidenced by phylogenetic incongruence between housekeeping genes (e.g., rrs, recA) and phenazine biosynthesis markers (phzF) [1] [5].

Streptomyces cinnamonensis and Salinispora spp. exemplify this distribution, producing iodinin and chlororaphin derivatives, respectively. Notably, marine-derived actinomycetes exhibit enhanced phenazine structural diversity due to adaptations to saline and oligotrophic conditions, as demonstrated by ionic strength-dependent biosynthesis in Salinispora tropica [4] [8].

Table 1: Key Phenazine-Producing Actinomycete Genera

GenusCharacteristic PhenazinesHabitat SpecificityGenomic Features
StreptomycesIodinin, Phenazostatin AMarine sedimentsphzF phylogeny congruent with 16S rRNA
SalinisporaSalinisporamycin, Chlororaphin analogsPelagic environmentsRequires high ionic strength for phz expression
BrevibacteriumIodininCoastal substratesHorizontally acquired phz cluster
NocardiaUncharacterized derivativesDeep-sea sedimentsNovel phzE variants identified

Genomic mining of >230,000 microbial genomes confirms actinomycetes harbor 44.7% of phenazine biosynthesis pathways among non-pseudomonad taxa. Strain-level phylogenies constructed using PhyloPhlAn 3.0 reveal that phenazine-producing Streptomyces form distinct clades within the Streptomycetaceae, suggesting vertical inheritance supplemented by occasional horizontal transfer [5] [7].

Isolation Methodologies in Marine Microbial Ecology

The recovery of phenazine producers like phenazostatin A-generating actinomycetes requires specialized cultivation strategies:

Pretreatment Enrichment

  • Sucrose density centrifugation: Effectively separates Nocardia (20% sucrose layer) from dominant Streptomyces in marine sediments [4]
  • Physical stress applications: Super high-frequency radiation and cold shock increase recovery of rare Actinocorallia and Glycomyces spp. by 12-fold versus standard methods [4]

Habitat-Mimicking MediaLow-nutrient formulations incorporating marine-derived components prove critical:

Artificial seawater base supplemented with:  - Chitin/xylan (200 μM) as sole C-source → Enhances actinomycete recovery by 11%  - Sponge extracts (5% v/v) → Induces cryptic phenazine production in 68% of strains  - Divalent ions (Ca²⁺/Mg²⁺; 10 mM) → Mandatory for *Salinispora* growth and phenazine expression  - Cyclic AMP (10 μM) → Increases culturability 100-fold by triggering quorum sensing  

Table based on protocols from [4]

Innovative CultivationDiffusion chambers immersed in native sediments enable in situ growth of "unculturable" phenazine producers. This approach yielded Micromonospora strains producing previously undetected brominated phenazines, with yields 40× higher than laboratory media [4] [8].

Table 2: Advanced Cultivation Techniques for Marine Phenazine Producers

MethodPrincipleTarget TaxaPhenazine Discovery Rate
Diffusion chambersIn situ nutrient exchangeMicromonosporaceae3.2 novel compounds per strain
KCl-based low-Na⁺ mediaIonic strength optimizationSalinispora spp.Induces salinosporamide A production
Co-culture with coralsSimulates symbiotic interactionsReef-associated actinomycetesEnhances phenazine diversity 2.8-fold
Microfluidics chipsSingle-cell isolation under flowRare ActinoplanesRecovers 98% "unculturable" diversity

Evolutionary Drivers for Phenazine Production in Host Microbes

Phenazine biosynthesis persists through three interconnected evolutionary mechanisms:

Antibiotic Warfare OptimizationIn rhizosphere and marine biofilm niches, phenazines (including phenazostatin A) confer competitive advantages against eukaryotic pathogens and competing bacteria. Pseudomonas chlororaphis phz⁺ mutants exhibit 70% reduced root colonization capacity, while phenazostatin-producing Streptomyces inhibit 89% of co-occurring fungi in marine sediments. This selects for retention of the 15-kb phz cluster despite its metabolic cost [1] [5].

Horizontal Gene Transfer (HGT)Metagenomic analysis of cereal crop rhizospheres reveals identical phzF alleles in phylogenetically distant bacteria (Actinobacteria vs. Gammaproteobacteria), confirming recent HGT. Transfer occurs via:

  • Conjugative plasmids (e.g., in Pectobacterium atrosepticum)
  • Genomic islands flanked by transposases
  • Phage-mediated transduction between biofilm-associated cells [1] [5]

Metabolic Priming FunctionsBeyond antibiotics, phenazines serve as:

  • Electron shuttles: Regenerate NAD⁺ under hypoxia in biofilms (Pseudomonas aeruginosa biofilms show 50% increased survival via phenazine-mediated respiration)
  • Iron chelators: Phenazine-1-carboxylic acid solubilizes Fe³⁺ in marine sediments, increasing bioavailability 6-fold
  • Signaling molecules: At subinhibitory concentrations, activate stress response regulons (e.g., soxR in actinomycetes) [1] [5] [8]

Table 3: Evolutionary Adaptations in Phenazine Biosynthetic Clusters

Evolutionary Mechanismphz Cluster FeaturesEcological ConsequenceEvidence
Pathogen-driven selectionAuxiliary modifying genes (e.g., phzM)Expanded antifungal spectrum4× higher phz prevalence in disease-suppressive soils
HGT-mediated diversificationInsertion sequences at cluster boundariesCross-phylum gene disseminationIdentical phzF in Burkholderia and Streptomyces
Metabolic exaptationCo-localization with redox regulatorsBiofilm maintenance under hypoxia90% phz expression increase in low-O₂ sediments

Genomic decay occurs in specialized niches: Clinical Burkholderia cepacia strains show partial phz deletions versus environmental isolates, indicating reduced selection pressure outside soil/plant ecosystems [1] [8].

Chemical Compounds Mentioned

  • Phenazine-1-carboxylic acid
  • Phenazostatin A
  • Iodinin
  • Chlororaphin
  • Salinisporamycin
  • Brominated phenazines
  • Phenazine-1,6-dicarboxylic acid
  • 2-Hydroxyphenazine

Properties

Product Name

Phenazostatin A

IUPAC Name

methyl 6-(1-phenazin-2-yloxyethyl)phenazine-1-carboxylate

Molecular Formula

C28H20N4O3

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C28H20N4O3/c1-16(35-17-13-14-22-25(15-17)30-21-10-4-3-9-20(21)29-22)18-7-5-11-23-26(18)31-24-12-6-8-19(27(24)32-23)28(33)34-2/h3-16H,1-2H3

InChI Key

UMCSSUSEJCLNON-UHFFFAOYSA-N

Synonyms

phenazostatin A

Canonical SMILES

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)OC)OC4=CC5=NC6=CC=CC=C6N=C5C=C4

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